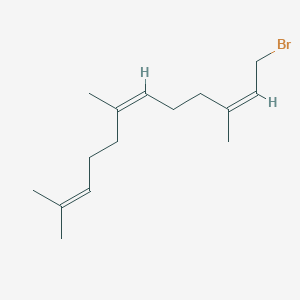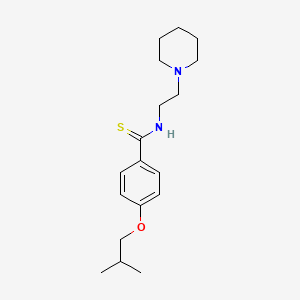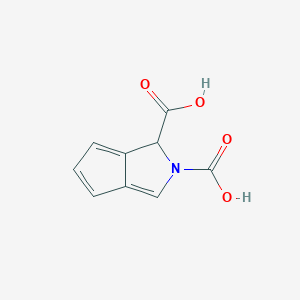
7-Decyn-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Decyn-1-OL is an organic compound with the molecular formula C10H18O . It is a member of the alkyne family, characterized by the presence of a triple bond between carbon atoms. This compound is a clear, colorless to pale yellow liquid and is used in various chemical reactions and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 7-Decyn-1-OL involves the isomerization of 2-decyn-1-ol. The process typically includes the use of lithium and 1,3-diaminopropane, followed by the addition of potassium tert-butoxide. The reaction mixture is then stirred and heated, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of efficient hoods and protective equipment is essential due to the exothermic nature of the reactions involved .
Analyse Des Réactions Chimiques
Types of Reactions
7-Decyn-1-OL undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the alcohol group into a carbonyl group.
Reduction: Reduction reactions can convert the triple bond into a double or single bond.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents like thionyl chloride.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated compounds.
Applications De Recherche Scientifique
7-Decyn-1-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the preparation of multi-substituted cyclopropanes.
Biology: Studied for its effects on various biological systems, including its toxicity on green algae.
Industry: Used in the manufacture of fine chemicals, electroplating, and perfumery.
Mécanisme D'action
The mechanism of action of 7-Decyn-1-OL involves its interaction with various molecular targets. The compound can undergo oxidation and reduction reactions, affecting cellular pathways and molecular structures. The exact pathways and molecular targets can vary depending on the specific application and conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Hexyn-1-ol
- 3-Decyn-1-ol
- 5-Decyn-1-ol
- 9-Dodecyn-1-ol
Comparison
7-Decyn-1-OL is unique due to its specific position of the triple bond and hydroxyl group, which imparts distinct chemical properties and reactivity. Compared to other similar compounds, it offers unique advantages in specific synthetic applications and industrial processes .
Propriétés
Numéro CAS |
69222-08-8 |
|---|---|
Formule moléculaire |
C10H18O |
Poids moléculaire |
154.25 g/mol |
Nom IUPAC |
dec-7-yn-1-ol |
InChI |
InChI=1S/C10H18O/c1-2-3-4-5-6-7-8-9-10-11/h11H,2,5-10H2,1H3 |
Clé InChI |
ONKNSJPNHJFPCP-UHFFFAOYSA-N |
SMILES canonique |
CCC#CCCCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1h-[1,3]Thiazino[3,4-a]benzimidazole](/img/structure/B13807572.png)


![1-(3,9-Diazabicyclo[4.2.1]nonan-3-yl)propan-1-one](/img/structure/B13807587.png)
![5-nitro-2,3-dihydro-1H-benzo[de]isoquinoline](/img/structure/B13807594.png)
![Piperazine, 1-[(3-chloro-4-methylphenyl)sulfonyl]-4-cycloheptyl-(9CI)](/img/structure/B13807598.png)
![9-[(E)-2-(4-Nitrophenyl)ethenyl]anthracene](/img/structure/B13807600.png)


![(1S,2S,4R,5R)-5-Ethyl-2,4-dimethyl-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B13807634.png)

![2-[(2-Bromo-3,5-diiodobenzoyl)carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13807645.png)
![2-Bromo-1-[2-(methylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B13807648.png)
